Regiochemical Specificity: 4-Position vs. 5-Position Triflate in NAALADase Inhibitor Synthesis
The target compound is explicitly cited as a synthetic intermediate in patent US20030036534A1 for NAALADase inhibitors targeting retinal disorders and glaucoma [1]. In contrast, its 5-position isomer, Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4), is not referenced in this patent family, making the 4-substituted isomer the required regioisomer for this specific therapeutic program. Using the 5-isomer would result in an entirely different substitution pattern upon cross-coupling, likely abolishing target activity [2].
| Evidence Dimension | Patent citation as synthetic intermediate for NAALADase inhibitor program |
|---|---|
| Target Compound Data | Cited in US20030036534A1 (NAALADase inhibitors for retinal disorders/glaucoma) |
| Comparator Or Baseline | Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4) — no citation in this patent family |
| Quantified Difference | Qualitative: 4-isomer is required for the synthetic route; 5-isomer would produce a different regioisomeric product |
| Conditions | Patent-defined pharmaceutical compositions and methods for treating retinal disorders or glaucoma using NAALADase inhibitors |
Why This Matters
For R&D teams developing NAALADase-targeted therapies, procuring the wrong regioisomer (5-position instead of 4-position) would invalidate the entire synthetic route and lead to an inactive compound.
- [1] US Patent Application US20030036534A1. Naaladase inhibitors for treating retinal disorders and glaucoma. Guilford Pharmaceuticals Inc. 2003. View Source
- [2] PubChem. Dimethyl 5-[[(Trifluoromethyl)sulfonyl]oxy]isophthalate (CAS 168619-21-4). Compound summary. View Source
